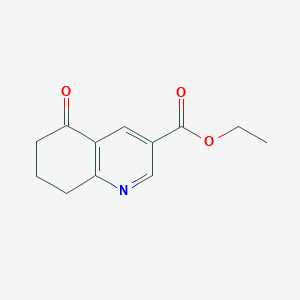

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically quinoline derivatives, with ethyl esters of carboxylic acids. Specific synthetic routes may vary, but the goal is to introduce the tetrahydroquinoline ring system while esterifying the carboxylic acid group .

Molecular Structure Analysis

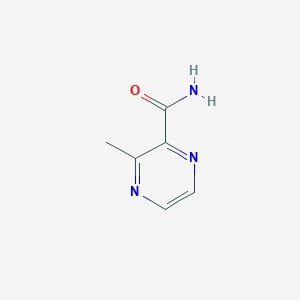

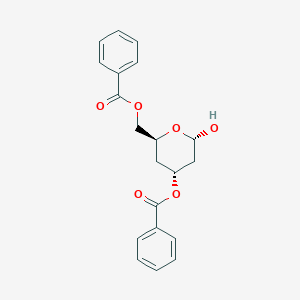

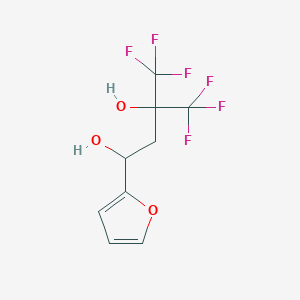

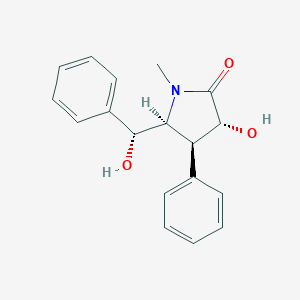

The molecular structure of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate consists of a tetrahydroquinoline core with an ethyl ester group attached to the carboxylate functionality. The quinoline ring system provides aromatic character, and the ester group contributes to its reactivity and solubility .

Chemical Reactions Analysis

- Substitution Reactions : The quinoline ring can undergo electrophilic substitution reactions at various positions .

Physical And Chemical Properties Analysis

科学的研究の応用

Pharmaceutical Synthesis

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, its derivatives can be explored for their antiviral, anti-inflammatory, and anticancer properties .

Material Science

In material science, this compound can be used to create novel organic frameworks. These frameworks can have applications in gas storage, sensing, and catalysis due to their stability and porous nature. The compound’s ability to form stable bonds with metals and other organic compounds makes it a candidate for creating such frameworks .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. It can undergo various reactions, including cycloadditions and nucleophilic substitutions, which are fundamental in creating diverse molecular architectures .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be used as reagents or standards in chromatography and spectrometry. These applications are crucial for the qualitative and quantitative analysis of biological and chemical samples .

Biological Research

The indole derivatives, to which this compound belongs, are known for their wide range of biological activities. They can be used in biological research to study cellular processes and to develop assays for screening biological targets .

Agricultural Chemistry

In agriculture, compounds derived from Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be investigated for their potential use as growth promoters or pesticides. Their structural similarity to natural plant hormones could make them suitable for these applications .

特性

IUPAC Name |

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJNJSGZCDFBRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544742 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

CAS RN |

106960-78-5 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)